3-Amino-4-(3,4-dichlorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(3,4-dichlorophenyl)butyric Acid is an organic compound with the molecular formula C10H11Cl2NO2. It is a derivative of butyric acid, featuring an amino group and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dichlorophenyl)butyric Acid typically involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,4-dichlorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and substituted amines.
Scientific Research Applications
3-Amino-4-(3,4-dichlorophenyl)butyric Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting certain enzymes . The compound’s dichlorophenyl group enhances its binding affinity to these targets, leading to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butyric acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid
- 3-Amino-4-(3,4-dichlorophenyl)butyric acid hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and binding affinity compared to similar compounds with different substituents .
Properties
IUPAC Name |
3-amino-4-(3,4-dichlorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUQWYZNNRALPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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